molecular formula C9H11NO2S B2573072 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol CAS No. 1483094-45-6

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol

Cat. No.: B2573072
CAS No.: 1483094-45-6
M. Wt: 197.25
InChI Key: UAYBEAFJTINCGB-UHFFFAOYSA-N
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Description

“8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of substituted benzo[b][1,4]oxazepine derivatives, which are similar to the compound , can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This novel synthetic method allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement . The molecular weight of the compound is 197.25 .

Scientific Research Applications

Synthesis and Biological Activity

Dopaminergic Activity : One study focused on the synthesis of 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, evaluating their potential as dopaminergic agents. These compounds were synthesized through cyclization and demethylation processes, showing preliminary evidence of dopaminergic activity in both central and peripheral dopamine receptors (Pfeiffer et al., 1982).

Antagonistic Properties : Another research developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the application of related compounds in therapeutic development. The synthesis involved esterification, Claisen type reactions, and Suzuki−Miyaura reactions, leading to a new method that avoids chromatographic purification (Ikemoto et al., 2005).

Chemical Modifications and Derivatives

Thiolane Derivatives : Research into 2-iminothiolane (2-IT) explored its use in introducing thiol groups into proteins and peptides. This study revealed the formation of N-substituted 2-iminothiolane upon reaction decay, highlighting the chemical behavior of thiolane derivatives and their implications for bioconjugate formation (Singh et al., 1996).

Heterocyclic Anellated Compounds : Another research effort synthesized 2,4-Di(hetero)aryl substituted 2,3-dihydro benzo[b][1,4]heteroazepines in a one-pot process. This work underscores the versatility of related compounds in generating new heterocyclic systems through coupling–isomerization–cyclocondensation sequences, potentially contributing to the development of novel pharmaceuticals (Braun & Müller, 2004).

Safety and Hazards

The compound “3,4-Dihydro-2H-1,5-benzodioxepin-7-amine”, which is structurally similar to “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol”, is reported to be toxic if swallowed, toxic in contact with skin, and causes skin and serious eye irritation .

Future Directions

The future directions for research on “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds could include further optimization and mechanism studies . Additionally, the development of novel synthetic methods and the exploration of their biological activities could be potential areas of future research .

Properties

IUPAC Name

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-6-4-7-8(5-9(6)13)12-3-1-2-11-7/h4-5,13H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYBEAFJTINCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)S)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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